(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine basic properties
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine basic properties
An In-depth Technical Guide to the Core Basic Properties of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine
Abstract
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is a bifunctional nitrogenous heterocyclic compound featuring the versatile tetrahydropyridine scaffold.[1][2][3] This guide provides a detailed examination of the fundamental basic properties of this molecule, which are critical for its application in drug discovery and medicinal chemistry.[2][4] We will dissect the structural features governing its basicity, predict the relative strengths of its two distinct nitrogen centers, and provide a comprehensive, field-proven protocol for the experimental determination of its acid dissociation constants (pKa). The relationship between protonation states, physicochemical properties such as solubility, and potential implications for pharmacokinetic profiles are also discussed, offering a foundational resource for researchers in pharmaceutical development.
Introduction and Structural Analysis
The tetrahydropyridine (THP) moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[2][3][5] (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine (CAS No. 153196-51-1) is a derivative that incorporates this core structure, functionalized with both a tertiary amine within the ring and a primary amine in a side chain.[6][7] Understanding the basicity of this compound is paramount, as the ionization state of a drug molecule profoundly influences its solubility, membrane permeability, receptor binding, and overall pharmacokinetic behavior.[4][8]
Molecular Structure
The molecule possesses two potential basic centers, as illustrated in Figure 1:
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N1 (Tertiary Amine): A tertiary amine integrated into the tetrahydropyridine ring, N-substituted with a benzyl group.
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N2 (Primary Amine): A primary aliphatic amine in the 4-position aminomethyl substituent.
Figure 1: Chemical Structure and Basic Centers
Caption: Structure of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine highlighting the tertiary (N1) and primary (N2) basic nitrogen atoms.
Theoretical Basicity and Protonation Equilibria
The overall basicity of the molecule is a composite of the contributions from both nitrogen atoms.
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Primary Amine (N2): The aminomethyl group is an alkylamine. Aliphatic primary amines are typically basic, with the pKa of the conjugate acid of a comparable primary amine like methylamine being around 10.6. The electron density on this nitrogen is high, making it a strong proton acceptor.
-
Tertiary Amine (N1): The in-ring tertiary amine is also an alkylamine, but its basicity is modulated by two key factors. The benzyl group is weakly electron-withdrawing via an inductive effect, which can slightly decrease the electron density on the nitrogen compared to a simple N-alkyl substituent. Furthermore, steric hindrance from the bulky benzyl group and the ring structure can affect the accessibility of the lone pair for protonation.
Prediction of Protonation Sites: Given these factors, it is anticipated that the primary amine (N2) is the more basic center and will be the first site of protonation under acidic conditions. The pKa of the conjugate acid of N2 is expected to be higher than that of N1. A second, lower pKa value would correspond to the protonation of the tertiary amine (N1). Therefore, at physiological pH (~7.4), the molecule would predominantly exist as a monocation, protonated at the primary amine.
Physicochemical Data
| Property | Value / Information | Source |
| CAS Number | 153196-51-1 | [7] |
| Molecular Formula | C₁₃H₁₈N₂ | [7] |
| Molecular Weight | 202.3 g/mol | [7] |
| Predicted pKa₁ (N2) | ~9.5 - 10.5 (Estimated based on alkylamines) | |
| Predicted pKa₂ (N1) | ~7.5 - 8.5 (Estimated based on N-benzyl cyclic amines) |
Experimental Determination of pKa
The most robust and widely used method for determining the pKa of ionizable compounds is potentiometric titration.[8][9] This technique involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH.[10]
Workflow for pKa Determination via Potentiometric Titration
The following diagram outlines the logical workflow for an accurate pKa determination experiment.
Caption: Workflow for experimental pKa determination.
Detailed Step-by-Step Protocol: Potentiometric Titration
This protocol is designed as a self-validating system for determining the two pKa values of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine.
1. Materials and Reagents:
-
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine (~20 mg)[4]
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl)
-
Methanol or Acetonitrile (if required for solubility)[4]
-
Deionized, degassed water
-
Standard pH buffers (pH 4.00, 7.00, 10.00)
2. Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette (Class A)
-
Magnetic stirrer and stir bar
-
Titration vessel
-
Inert gas source (Nitrogen or Argon)
3. Procedure:
-
System Calibration: Calibrate the pH meter using the standard buffers at the temperature of the experiment.[8][10]
-
Analyte Preparation: Accurately weigh approximately 40 µmoles (around 8.1 mg) of the compound and dissolve it in a known volume (e.g., 40 mL) of deionized water.[4] If solubility is low, a co-solvent like methanol may be used (e.g., 10% v/v), but the resulting pKa will be an apparent pKa (pKaapp).[4]
-
Ionic Strength Adjustment: Add KCl to the analyte solution to maintain a constant ionic strength, typically 0.15 M.[8][10] This minimizes changes in activity coefficients during the titration.
-
Initial pH Adjustment: As this is a dibasic compound, the titration should start from a high pH to observe both protonation events. Add a small amount of 0.1 M NaOH to the solution to bring the initial pH to ~11.5-12, ensuring both nitrogen atoms are deprotonated.
-
Inert Atmosphere: Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of bases.[8][10] Maintain a gentle stream of nitrogen over the solution throughout the experiment.
-
Titration: Place the titration vessel on the magnetic stirrer and immerse the pH electrode. Begin titrating with standardized 0.1 M HCl, adding small, precise increments (e.g., 0.05 mL). Allow the pH reading to stabilize after each addition before recording the pH and total volume of titrant added.[10]
-
Data Collection: Continue the titration until the pH drops to approximately 2.0 to ensure both equivalence points are passed.[4]
4. Data Analysis:
-
Plot the Data: Create a graph of pH (y-axis) versus the volume of HCl added (x-axis). The resulting sigmoidal curve will show two distinct buffer regions and two inflection points.
-
Determine Equivalence Points: The equivalence points (the steepest parts of the curve) can be precisely located by plotting the first derivative (ΔpH/ΔV). The peaks of the derivative plot correspond to the equivalence volumes (Vₑ₁ and Vₑ₂).
-
Calculate pKa Values: The pKa is the pH at which the amine is 50% protonated.[10] This corresponds to the pH at the half-equivalence point.
-
pKa₁ (for the more basic N2 amine) = pH at volume (Vₑ₁ / 2).
-
pKa₂ (for the less basic N1 amine) = pH at volume (Vₑ₁ + (Vₑ₂ - Vₑ₁) / 2).
-
-
Validation: The procedure should be repeated at least in triplicate to ensure reproducibility.
Implications of Basicity in Drug Development
The basic character of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is not merely a chemical descriptor but a critical determinant of its potential as a therapeutic agent.
Relationship between Basicity, Solubility, and Absorption
Caption: Influence of basicity on key drug properties.
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Aqueous Solubility: The protonated, cationic form of the molecule will be significantly more soluble in aqueous environments (like the gastrointestinal tract and blood plasma) than the neutral free base. This is crucial for oral bioavailability.
-
Membrane Permeability: While high aqueous solubility aids dissolution, the charged species has lower lipophilicity and thus reduced ability to passively diffuse across lipid cell membranes (e.g., the gut wall, blood-brain barrier). The equilibrium between the charged and uncharged forms, governed by the local pH and the compound's pKa, dictates the rate of absorption.
-
Receptor Interaction: Many biological targets, such as G-protein coupled receptors (GPCRs) and ion channels, have acidic amino acid residues (e.g., aspartate, glutamate) in their binding pockets. A protonated amine can form strong, charge-reinforced hydrogen bonds (ionic bonds) with these residues, leading to higher binding affinity and potency.
Conclusion
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is a dibasic compound whose physicochemical and pharmacological profile is dominated by the properties of its two nitrogen centers. Theoretical analysis suggests the primary aminomethyl group is the more basic site, likely to be protonated at physiological pH. This protonation state enhances aqueous solubility but presents a trade-off with membrane permeability. Accurate experimental determination of the pKa values via potentiometric titration, as detailed in this guide, is an indispensable step in the characterization of this compound and any of its analogs intended for drug development. These constants provide the foundational data required for building predictive models of absorption, distribution, and receptor engagement.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Avdeef, A., et al. (2016). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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Klan, P., et al. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyl-1,2,3,6-tetrahydropyridine. Retrieved from [Link]
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CP Lab Safety. (n.d.). (1-Benzyl-1, 2, 3, 6-tetrahydropyridin-4-yl)methanamine, min 95%, 100 mg. Retrieved from [Link]
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Kumar, A., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. Retrieved from [Link]
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Arora, R. C., et al. (1990). Studies on 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine, a nonneurotoxic analogue of the parkinsonian inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. PubMed. Retrieved from [Link]
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Gedeon, S., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals. Retrieved from [Link]
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Mateeva, N. N., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. PubMed - NIH. Retrieved from [Link]
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